molecular formula C12H24N2O2 B12738194 Falintolol, (R,Z)- CAS No. 96479-89-9

Falintolol, (R,Z)-

Cat. No.: B12738194
CAS No.: 96479-89-9
M. Wt: 228.33 g/mol
InChI Key: IYQDIWRBEQWANY-RLIURORJSA-N
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Description

Falintolol, (R,Z)- is a beta-adrenergic receptor antagonist, characterized by the presence of an oxime function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Falintolol, (R,Z)- can be synthesized through a series of chemical reactions involving the formation of an oxime moiety. The synthetic route typically involves the reaction of a tert-butylamino group with a cyclopropylethylidene group, followed by the formation of an oxime linkage .

Industrial Production Methods

The industrial production of Falintolol, (R,Z)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the formation of the desired compound .

Chemical Reactions Analysis

Scientific Research Applications

Falintolol, (R,Z)- has several scientific research applications, including:

Mechanism of Action

Falintolol, (R,Z)- exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other beta-adrenergic receptor antagonists such as propranolol, metoprolol, and atenolol. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties .

Uniqueness

Falintolol, (R,Z)- is unique due to its specific oxime function, which may confer distinct pharmacological properties compared to other beta-blockers. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

96479-89-9

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

(2R)-1-(tert-butylamino)-3-[(Z)-1-cyclopropylethylideneamino]oxypropan-2-ol

InChI

InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9-/t11-/m1/s1

InChI Key

IYQDIWRBEQWANY-RLIURORJSA-N

Isomeric SMILES

C/C(=N/OC[C@@H](CNC(C)(C)C)O)/C1CC1

Canonical SMILES

CC(=NOCC(CNC(C)(C)C)O)C1CC1

Origin of Product

United States

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